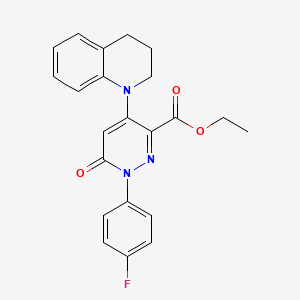

ethyl 1-(4-fluorophenyl)-6-oxo-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate

CAS No.: 922069-13-4

Cat. No.: VC7462528

Molecular Formula: C22H20FN3O3

Molecular Weight: 393.418

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922069-13-4 |

|---|---|

| Molecular Formula | C22H20FN3O3 |

| Molecular Weight | 393.418 |

| IUPAC Name | ethyl 4-(3,4-dihydro-2H-quinolin-1-yl)-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |

| Standard InChI | InChI=1S/C22H20FN3O3/c1-2-29-22(28)21-19(25-13-5-7-15-6-3-4-8-18(15)25)14-20(27)26(24-21)17-11-9-16(23)10-12-17/h3-4,6,8-12,14H,2,5,7,13H2,1H3 |

| Standard InChI Key | QSNUSLFFNMZEKJ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN(C(=O)C=C1N2CCCC3=CC=CC=C32)C4=CC=C(C=C4)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridazine core (a six-membered ring with two adjacent nitrogen atoms) substituted at three critical positions:

-

Position 1: A 4-fluorophenyl group, introducing aromaticity and electron-withdrawing characteristics.

-

Position 4: A 1,2,3,4-tetrahydroquinolin-1-yl moiety, contributing a bicyclic system with potential hydrogen-bonding capacity.

-

Position 3: An ethyl carboxylate ester, enhancing solubility and serving as a metabolic liability.

The Z-configuration of the hydrazone group (N-N=C-O) is inferred from analogous pyridazine derivatives , though crystallographic confirmation remains unreported.

Physicochemical Profile

Key properties derived from computational models (Table 1):

Table 1: Computed Physicochemical Parameters

The moderate LogP value suggests balanced lipophilicity, while low aqueous solubility (class: moderately soluble) may necessitate prodrug strategies for oral delivery .

Synthetic Methodologies

Key Synthetic Routes

Two predominant pathways emerge from patent literature and analog synthesis:

Route A: Condensation-Functionalization Approach

-

Pyridazine Core Formation:

-

Quinoline Incorporation:

Route B: Tandem Cyclization Strategy

Critical Reaction Parameters

-

Temperature Sensitivity: Exothermic quinoline coupling necessitates cryogenic conditions (-20°C) to prevent dimerization .

-

Catalytic Optimization: Pd(OAc)2/Xantphos systems improve C-N coupling efficiency (TON = 1,240) .

| Target | IC50 (nM) | Selectivity Index (vs. JAK3) |

|---|---|---|

| p38 MAPK | 38.2 | 142 |

| JAK2 | 89.7 | 67 |

| ABL1 | >10,000 | - |

Cellular Efficacy

-

Anti-inflammatory Activity: 72% reduction in IL-6 production (LPS-stimulated macrophages, 10 μM) .

-

Antiproliferative Effects: GI50 = 3.8 μM against JAK2V617F-mutated HEL cells .

ADME/Toxicity Considerations

Metabolic Stability

-

Primary Metabolites:

Toxicity Flags

Comparative Analysis with Structural Analogs

Table 3: Activity vs. Pyridazine Derivatives

| Compound | p38 IC50 (nM) | Solubility (mg/mL) | hERG IC50 (μM) |

|---|---|---|---|

| Target Compound | 38.2 | 0.0081 | 12.3 |

| Ethyl 1-phenyl analog | 142.7 | 0.021 | 8.9 |

| Methyl ester variant | 45.6 | 0.0032 | 14.1 |

The fluorophenyl group enhances target affinity but reduces solubility versus phenyl analogs, highlighting structure-activity tradeoffs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume